
1-Ethyl-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It belongs to the class of cyclohexane derivatives, characterized by a cyclohexane ring substituted with an ethyl group, a methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclohexane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by oxidation. The reaction typically proceeds as follows:
Alkylation: Cyclohexanone is first alkylated with ethyl and methyl groups using appropriate alkylating agents under basic conditions.
Oxidation: The resulting 1-ethyl-2-methylcyclohexane is then oxidized using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to introduce the aldehyde functional group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products:
Oxidation: 1-Ethyl-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-Ethyl-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-Ethyl-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyclohexane-based structures.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexane ring may facilitate interactions with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
1-Ethyl-2-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
2-Methylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, resulting in different chemical and physical properties.
1-Ethylcyclohexane-1-carbaldehyde: Lacks the methyl group, leading to variations in reactivity and applications.
Cyclohexane-1-carbaldehyde: Simplest form with only the aldehyde group, used as a reference compound for studying the effects of additional substituents.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
BVYCPGTWDZMKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


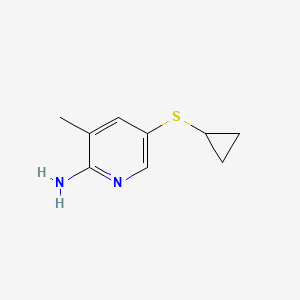

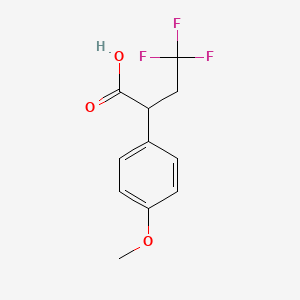
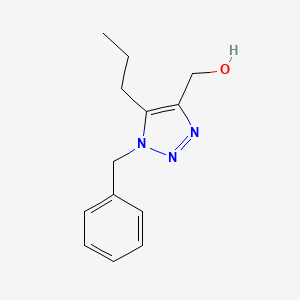
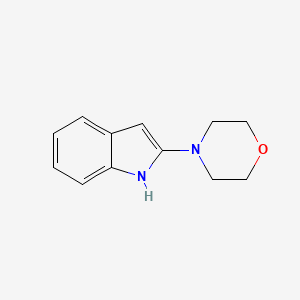
![tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate](/img/structure/B13247675.png)
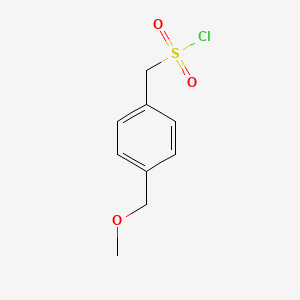
![2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13247685.png)
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
![1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13247710.png)
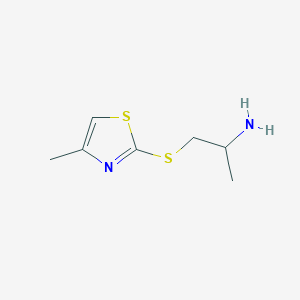
![5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)

